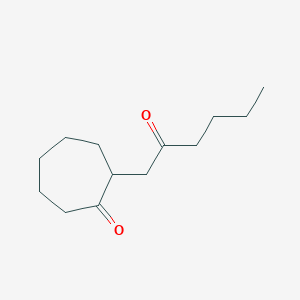
2-(2-Oxohexyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxohexyl)cycloheptan-1-one is a chemical compound with the molecular formula C13H22O2 It is a cyclic ketone with a seven-membered ring structure, which includes a hexyl side chain and an oxo group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxohexyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with hexanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxohexyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Oxohexyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Oxohexyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can alter the structure and function of biomolecules. These interactions can lead to changes in cellular processes and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanone: A simpler ketone with a seven-membered ring structure.
2-Hexylcycloheptanone: Similar structure but lacks the oxo group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Uniqueness
2-(2-Oxohexyl)cycloheptan-1-one is unique due to its combination of a seven-membered ring and a hexyl side chain with an oxo group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89506-37-6 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(2-oxohexyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-8-12(14)10-11-7-5-4-6-9-13(11)15/h11H,2-10H2,1H3 |
Clé InChI |
HKOSBNIAPRTRBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



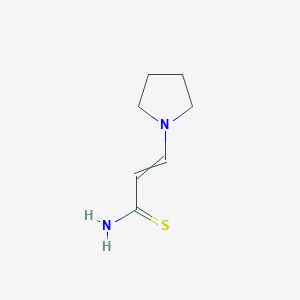


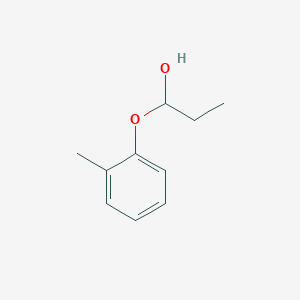
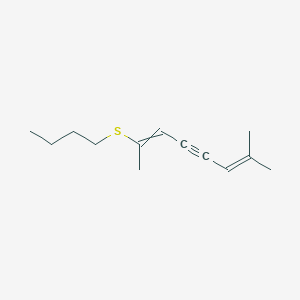
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)
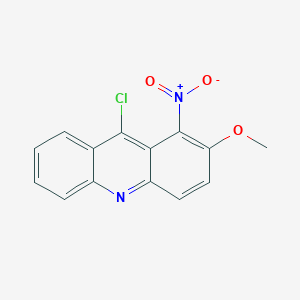
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
